

A Researcher's Guide to Selecting the Optimal Emerin Antibody

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Emerin

Cat. No.: B1235136

[Get Quote](#)

For researchers in cellular biology, neuroscience, and drug development, the precise detection of **Emerin** is crucial for understanding its role in nuclear architecture and cellular signaling. This guide provides a comprehensive side-by-side comparison of commercially available **Emerin** antibodies, supported by experimental data to facilitate informed purchasing decisions.

Performance Comparison of Emerin Antibodies

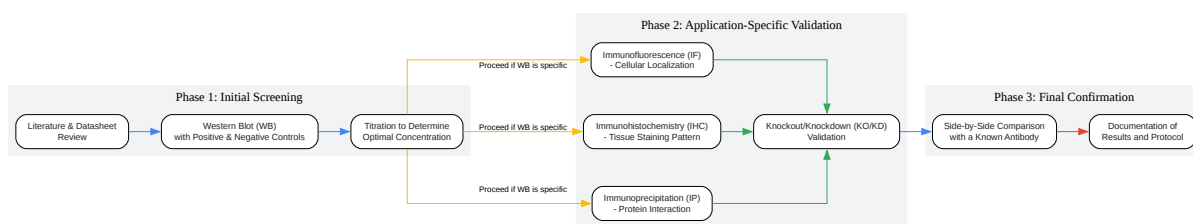
The following table summarizes the key features and validated applications of various **Emerin** antibodies. This data has been compiled from manufacturer datasheets and peer-reviewed publications to provide a clear overview of each product's performance.

Vendor	Product ID	Antibody Name / Clone	Host	Clonality	Reactivity	Western Blot (WB)	Immunofluorescence (IF)	Immunohistochemistry (IHC)	Immunoprecipitation (IP)
Abcam	ab40688	Anti-Emerin antibody	Rabbit	Polyclonal	Human	1 µg/ml	1 µg/ml	Not specified	5 µg
Proteintech	10351-1-AP	Emerin Polyclonal Antibody	Rabbit	Polyclonal	Human, Mouse	1:1000 - 1:5000 [1]	1:200 [1][2]	1:200 - 1:1000 [1][2]	Yes [1][2]
Thermo Fisher	PA5-29731	Emerin Polyclonal Antibody	Rabbit	Polyclonal	Human	1:1000 - 1:10000 [3]	1:100 - 1:1000 [3]	1:100 - 1:1000 (Paraffin) [3]	Not specified
Cell Signaling	30853	Emerin (D3B9G) Rabbit mAb	Rabbit	Monoclonal	Human	1:1000	1:100	Not specified	1:50
Santa Cruz	sc-25284	Emerin Antibody (H-12)	Mouse	Monoclonal	Human	Yes [4]	Yes [4]	Yes (Paraffin) [4]	Yes [4]

Novus Bio	NBP2-52459	Emerin Antibody (8F5A8)	Mouse	Monoclonal	Human	1:500 - 1:2000	1:200 - 1:1000	1:200 - 1:1000 (Paraffin)	Not specified
Boster Bio	A13285	Anti-Emerin Antibody	Rabbit	Polyclonal	Human, Mouse	1:500 - 1:2000 [5]	1:20 - 1:100 [5]	1:50 - 1:200 [5]	Not specified

Experimental Validation Workflow

The following diagram outlines a general workflow for the validation of a new antibody in a research laboratory. This process ensures the antibody is specific and sensitive for the intended application.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for antibody validation.

Experimental Protocols

Below are detailed protocols for key applications. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting (WB)

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Determine protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10-12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with the primary **Emerin** antibody at the recommended dilution overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence (IF)

- Cell Culture and Fixation:
 - Grow cells on glass coverslips to the desired confluency.
 - Wash cells with PBS.
 - Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, for some antibodies, methanol fixation (-20°C for 10 minutes) may be recommended.
- Permeabilization and Blocking:
 - Wash fixed cells three times with PBS.
 - Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
 - Block non-specific antibody binding with 1-5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
- Immunostaining:
 - Incubate cells with the primary **Emerin** antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash cells three times with PBST.
 - Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
 - Wash cells three times with PBST.

- Counterstain nuclei with DAPI for 5 minutes.
- Mount coverslips on microscope slides with an anti-fade mounting medium.

Immunohistochemistry (IHC) - Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER). For **Emerin**, citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is commonly used.^[1] Heat sections in the retrieval solution using a microwave, pressure cooker, or water bath.
- Blocking and Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific staining with a blocking serum (e.g., normal goat serum) for 1 hour.
 - Incubate with the primary **Emerin** antibody at the recommended dilution overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
 - Develop the signal with a chromogen such as DAB.
 - Counterstain with hematoxylin.
 - Dehydrate and mount.

Immunoprecipitation (IP)

- Lysate Preparation:

- Prepare cell lysate as described for Western Blotting, using a non-denaturing lysis buffer (e.g., RIPA without SDS).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with the primary **Emerin** antibody (2-5 µg) overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-3 hours at 4°C.
 - Pellet the beads by centrifugation and wash three to five times with cold lysis buffer.
- Elution and Analysis:
 - Elute the protein-antibody-bead complex by boiling in Laemmli sample buffer.
 - Analyze the eluate by Western Blotting using the same or a different **Emerin** antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerin antibody (10351-1-AP) | Proteintech [ptglab.com]
- 2. ptglab.com [ptglab.com]
- 3. Emerin Polyclonal Antibody (PA5-29731) [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Anti-Emerin Antibody (A13285) | Antibodies.com [antibodies.com]
- To cite this document: BenchChem. [A Researcher's Guide to Selecting the Optimal Emerin Antibody]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1235136#side-by-side-comparison-of-different-emerin-antibodies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com